4-Bromo-2-methoxy-5-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

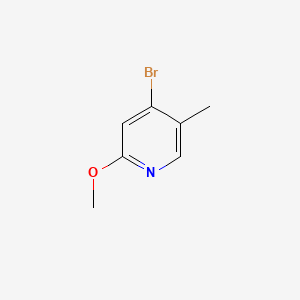

4-Bromo-2-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-2-methoxy-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP)^ . The hydroxyl-containing moieties at the imidazole C2-position of the compound may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α MAP kinase plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase by this compound can potentially affect these biochemical pathways and their downstream effects.

Pharmacokinetics

It’s worth noting that the compound’s solubility and stability can significantly impact its bioavailability and pharmacokinetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-5-methylpyridine typically involves the bromination of 2-methoxy-4-methylpyridine. One common method includes the following steps :

Starting Material: 2-methoxy-4-methylpyridine.

Reagents: Sodium acetate and bromine.

Reaction Conditions: The reaction is carried out in ethyl acetate at 0°C, followed by stirring at 50°C for 18 hours.

Purification: The reaction mixture is cooled, diluted with water, and the pH is adjusted to 8 with aqueous sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined extracts are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude compound is purified by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-methoxy-5-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Can lead to the formation of carboxylic acids or aldehydes.

Reduction: Can result in the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

4-Bromo-2-methoxy-5-methylpyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and dyes.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-Bromo-2-methoxy-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other similar compounds .

Actividad Biológica

4-Bromo-2-methoxy-5-methylpyridine (C7H8BrNO) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position of the pyridine ring. Its unique structure allows it to interact with various biological targets, particularly in the context of inflammatory responses and potential therapeutic applications.

The primary biological target of this compound is the p38α mitogen-activated protein (MAP) kinase . This kinase plays a crucial role in cellular responses to stress and inflammation. The compound acts as a competitive inhibitor of ATP binding to p38α MAPK, which subsequently affects the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Pharmacological Profile

The pharmacological profile of this compound indicates its potential use in anti-inflammatory therapies. Research has demonstrated that inhibition of p38α MAPK can lead to reduced inflammation in various models, suggesting that this compound may serve as a lead structure for developing new anti-inflammatory agents .

Research Findings

Several studies have investigated the biological activities and synthesis of this compound:

- Anti-inflammatory Activity : In vitro studies have shown that this compound can significantly inhibit the production of TNF-α and IL-1β in macrophages stimulated by lipopolysaccharides (LPS) .

- Synthetic Routes : The compound can be synthesized through bromination of 2-methoxy-4-methylpyridine using sodium acetate and bromine under controlled conditions. This synthetic route is essential for obtaining sufficient quantities for biological testing .

- Structure-Activity Relationship (SAR) : Variations in the substitution pattern on the pyridine ring have been explored to enhance potency and selectivity against p38α MAPK. For example, modifications to the methoxy and methyl groups can influence both solubility and biological activity .

Case Studies

A notable case study involved the evaluation of this compound in animal models of arthritis. The compound demonstrated significant efficacy in reducing joint inflammation and pain, correlating with decreased levels of inflammatory cytokines in serum samples .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | p38α MAPK Inhibition | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | Yes | Significant |

| 2-Methoxy-4-methylpyridine | Structure | No | Minimal |

| 6-Bromo-3-pyridinol | Structure | Moderate | Moderate |

Propiedades

IUPAC Name |

4-bromo-2-methoxy-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACMFJALIRLQLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.